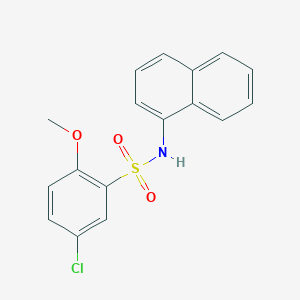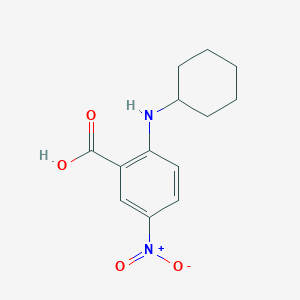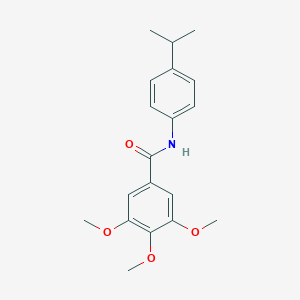![molecular formula C10H10N6S B229247 3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)
3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. In
Mécanisme D'action
The mechanism of action of 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
Studies have shown that 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and proteasome. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine is a promising compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated. Further research is needed to fully understand the potential of this compound and its derivatives for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method for 3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine involves the reaction of benzylamine with 4-nitrophenylacetic acid to form the corresponding amide. This amide is then reduced using sodium borohydride to form the benzylamine derivative. The benzylamine derivative is then reacted with thionyl chloride to form the corresponding benzylsulfanyl chloride. Finally, the benzylsulfanyl chloride is reacted with sodium azide to form the desired compound.
Applications De Recherche Scientifique
3-(Benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Propriétés
Formule moléculaire |
C10H10N6S |
|---|---|
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
3-benzylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C10H10N6S/c11-15-7-12-16-9(15)13-14-10(16)17-6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
Clé InChI |
KBBWMJPXUFIIJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=CN3N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NN=C3N2N=CN3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)







![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
